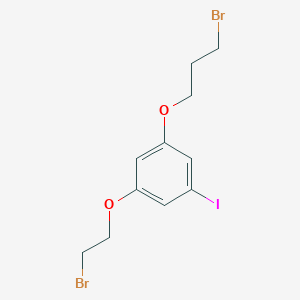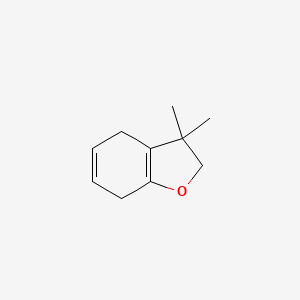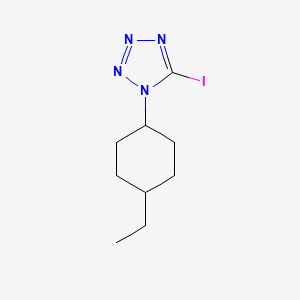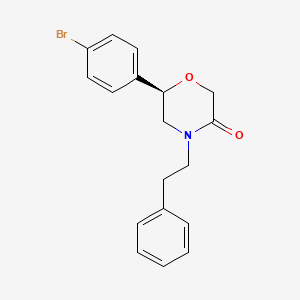![molecular formula C22H33NO2Si2 B14192778 ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane CAS No. 834856-14-3](/img/structure/B14192778.png)
({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane: is a chemical compound with a complex structure that includes nitro, ethynyl, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane typically involves multiple steps. One common method includes the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency. The use of advanced catalytic systems and controlled reaction environments is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium amide or organolithium reagents are employed.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amino derivatives.
Substitution: Various substituted ethynyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: In materials science, the compound is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl groups can engage in addition and substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or materials.
Comparaison Avec Des Composés Similaires
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- 2-[(Trimethylsilyl)ethynyl]aniline
- Ethynyltrimethylsilane
Uniqueness: The presence of both nitro and ethynyl groups in ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane makes it unique compared to other similar compounds. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
834856-14-3 |
|---|---|
Formule moléculaire |
C22H33NO2Si2 |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
trimethyl-[2-[4-nitro-2-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C22H33NO2Si2/c1-17(2)27(18(3)4,19(5)6)15-13-21-16-22(23(24)25)11-10-20(21)12-14-26(7,8)9/h10-11,16-19H,1-9H3 |
Clé InChI |
YWAQNWYUBJLCKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=C(C=CC(=C1)[N+](=O)[O-])C#C[Si](C)(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
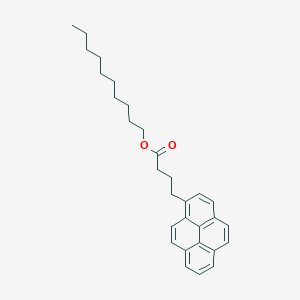
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

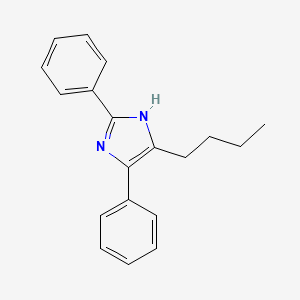
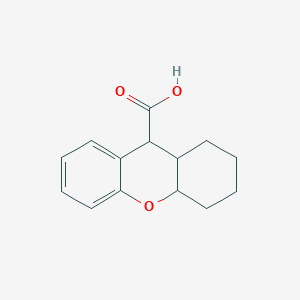
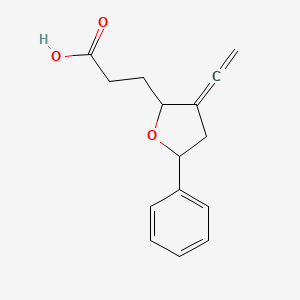
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
